![molecular formula C11H8Cl2N2S B2441730 6-(2,4-Dichlorobenzyl)-3-pyridazinethiol CAS No. 241132-58-1](/img/structure/B2441730.png)
6-(2,4-Dichlorobenzyl)-3-pyridazinethiol
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Overview
Description
The compound “6-(2,4-Dichlorobenzyl)-3-pyridazinethiol” is a complex organic molecule that contains a pyridazinethiol group attached to a 2,4-dichlorobenzyl group. The 2,4-dichlorobenzyl group is a type of benzyl group which has two chlorine atoms attached to it . The pyridazinethiol group is a type of aromatic heterocycle containing nitrogen and sulfur .
Molecular Structure Analysis
The molecular structure of “6-(2,4-Dichlorobenzyl)-3-pyridazinethiol” would likely be complex due to the presence of the dichlorobenzyl and pyridazinethiol groups. The dichlorobenzyl group would likely contribute to the molecule’s polarity and could potentially influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving “6-(2,4-Dichlorobenzyl)-3-pyridazinethiol” would likely depend on the specific conditions and reactants present. The dichlorobenzyl group could potentially undergo reactions like substitution or elimination, while the pyridazinethiol group could potentially participate in reactions like oxidation or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(2,4-Dichlorobenzyl)-3-pyridazinethiol” would depend on factors like its molecular structure and the presence of functional groups. For instance, the dichlorobenzyl group could potentially influence properties like polarity, solubility, and reactivity .Scientific Research Applications
- Application : Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. It may find use in pharmaceuticals, disinfectants, and wound healing products .
- Application : 6-(2,4-Dichlorobenzyl)-3-pyridazinethiol could be investigated as a novel antifungal compound. It may have applications in treating fungal infections .
- Application : This compound might be explored for its potential to modulate inflammatory responses. It could contribute to drug development for inflammatory diseases .
- Application : Researchers could investigate its role in scavenging free radicals and protecting cells from oxidative stress. Antioxidants are crucial for health and disease prevention .
- Application : 6-(2,4-Dichlorobenzyl)-3-pyridazinethiol might inhibit cancer cell growth or induce apoptosis. Further research could explore its efficacy against specific cancer types .
- Application : Researchers can use this compound as a building block to synthesize novel heterocyclic compounds. It may lead to the development of pharmaceuticals or other functional materials .
Antimicrobial Properties
Antifungal Activity
Anti-Inflammatory Effects
Antioxidant Potential
Anticancer Properties
Synthetic Precursor
Future Directions
Mechanism of Action
Target of Action
It shares structural similarities with 2,4-dichlorobenzyl alcohol , which is known to act as a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
2,4-dichlorobenzyl alcohol, a structurally similar compound, is thought to denature external proteins and rearrange the tertiary structure proteins . This could potentially disrupt the function of the targeted microorganisms, leading to their inactivation.
Result of Action
Based on the known effects of 2,4-dichlorobenzyl alcohol, it may have antiseptic properties that can help in treating infections .
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-1H-pyridazine-6-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2S/c12-8-2-1-7(10(13)6-8)5-9-3-4-11(16)15-14-9/h1-4,6H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKAGOZDKVLYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=NNC(=S)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dichlorobenzyl)-3-pyridazinethiol |
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